molecular formula C19H21NO5 B2966346 4-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798491-65-2

4-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2966346
CAS No.: 1798491-65-2
M. Wt: 343.379
InChI Key: DCNHMTOWWZYTJV-UHFFFAOYSA-N
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Description

4-((1-(3-Methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound featuring a pyran-2-one core linked to a piperidin-4-yloxy group substituted with a 3-methoxybenzoyl moiety. Its structure combines a lactone ring (pyran-2-one) with a piperidine scaffold, which is often associated with bioactive properties in medicinal chemistry.

Properties

IUPAC Name

4-[1-(3-methoxybenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-13-10-17(12-18(21)24-13)25-15-6-8-20(9-7-15)19(22)14-4-3-5-16(11-14)23-2/h3-5,10-12,15H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNHMTOWWZYTJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

4-((1-(3-methoxybenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound that has attracted attention in medicinal chemistry for its potential therapeutic applications. Its unique structural features, including a pyranone ring and a piperidine moiety, suggest various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and structure:

PropertyDetails
IUPAC Name This compound
Molecular Formula C19H20N2O5
Molecular Weight 364.37 g/mol
CAS Number 1704534-82-6

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to therapeutic effects. The piperidine moiety may enhance binding affinity to neurotransmitter receptors, while the pyranone ring could be involved in enzyme inhibition or activation.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

1. Anticancer Activity

Studies have shown that similar compounds with piperidine and pyranone structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzoylpiperidine have demonstrated IC50 values ranging from 7.9 to 92 µM against human breast, ovarian, and colorectal cancer cells . The mechanism often involves the inhibition of key pathways in cancer cell proliferation.

2. Anticonvulsant Properties

Compounds with similar structural motifs have been evaluated for anticonvulsant activity. In particular, modifications in the piperidine ring can enhance efficacy against seizure models in animal studies . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the piperidine ring improve anticonvulsant properties.

3. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding monoacylglycerol lipase (MAGL). Compounds derived from a similar scaffold have shown potent inhibition of MAGL with IC50 values as low as 80 nM, indicating a promising direction for therapeutic development in pain management and inflammation .

Case Studies

  • Anticancer Efficacy : A study involving the synthesis of related compounds demonstrated that modifications to the benzoyl group significantly impacted cytotoxicity against A431 and Jurkat cell lines, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .
  • Anticonvulsant Screening : In a high-throughput screening of piperidine derivatives, several candidates exhibited marked anticonvulsant activity in rodent models, highlighting the importance of structural variations in enhancing pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Selected Analogs from
Compound ID Substituent(s) Yield (%) Key Structural Feature(s)
8a 3-(Trifluoromethyl)benzamide 64.2 Electron-withdrawing CF₃ group
8c 4-Chloro-2-methoxybenzamide 65.2 Chloro + methoxy substitution
14d (4-Fluorophenyl)sulfonyl 55.2 Sulfonyl linkage to aryl ring

Pyran-2-one Derivatives with Varied Substituents ( and )

4-({1-[(5-Bromothiophen-2-yl)sulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one ()
  • Structural Differences : Replaces the 3-methoxybenzoyl group with a 5-bromothiophene-2-sulfonyl moiety.
  • Physicochemical Impact : The bromothiophene-sulfonyl group increases molecular weight (434.32 g/mol vs. ~385 g/mol for the target compound, estimated) and introduces sulfur, which may enhance lipophilicity or alter metabolic stability .
  • Commercial Availability : Priced at $8–$11 per gram, indicating higher synthesis complexity compared to simpler benzamide analogs .
4-({1-[3-(2-Ethoxyphenyl)propanoyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one ()
  • Structural Differences: Features a 3-(2-ethoxyphenyl)propanoyl group instead of 3-methoxybenzoyl.
Table 2: Pyran-2-one Derivatives Comparison
Compound Name (Catalog ID) Substituent Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-Methoxybenzoyl ~385 (estimated) Methoxy, benzoyl, pyran-2-one
BJ00944 () 5-Bromothiophene-2-sulfonyl 434.32 Bromine, sulfonyl, thiophene
BJ06506 () 3-(2-Ethoxyphenyl)propanoyl 385.45 Ethoxy, propanoyl, phenyl

Piperazine-Linked Heterocycles ()

While the 2023 patent compounds (e.g., pyrido[1,2-a]pyrimidin-4-ones) differ in core structure, their piperazine/piperidine motifs highlight the therapeutic relevance of nitrogen-containing heterocycles. For example:

  • Binding Interactions : Piperazine derivatives often target CNS receptors (e.g., serotonin or dopamine receptors), suggesting that the target compound’s piperidine moiety may confer similar bioactivity .
  • Synthetic Flexibility : The patent emphasizes modular synthesis routes, which could be applicable to the target compound’s optimization .

Research Implications and Gaps

  • Synthetic Challenges : Lower yields in analogs like 14b (35.2%) suggest that electron-deficient substituents (e.g., fluoro, chloro) may complicate reactions, whereas methoxy groups (as in the target compound) could improve stability .
  • Pharmacological Potential: The pyran-2-one core is associated with anti-inflammatory and antimicrobial activity in literature, though specific data for the target compound are lacking.
  • Need for Further Studies : Direct biological evaluation (e.g., enzyme inhibition assays) and pharmacokinetic profiling are required to validate hypotheses derived from structural analogs.

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